molecular formula C24H32O4P2 B6338632 (2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole CAS No. 1228758-57-3

(2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole

Cat. No.: B6338632
CAS No.: 1228758-57-3
M. Wt: 446.5 g/mol
InChI Key: KVPCVNGTJXEQKH-IKTNGCAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral benzoxaphosphole derivative features a bicyclic framework with two dihydrobenzo[d][1,3]oxaphosphole units connected at the 2,2'-positions. Key structural attributes include:

  • Stereochemistry: The (2R,2'R,3R,3'R) configuration ensures axial chirality, critical for asymmetric catalysis .
  • Substituents:
    • Two tert-butyl groups at the 3,3'-positions, providing steric bulk to modulate reactivity .
    • 4,4'-Dimethoxy groups, which enhance electron density at the aromatic rings .
  • Applications: Primarily employed as a chiral ligand or catalyst precursor in enantioselective synthesis, leveraging its rigid backbone and tunable electronic properties .

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4P2/c1-23(2,3)29-19-15(25-7)11-9-13-17(19)27-21(29)22-28-18-14-10-12-16(26-8)20(18)30(22)24(4,5)6/h9-14,21-22H,1-8H3/t21-,22-,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCVNGTJXEQKH-IKTNGCAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3OC4=C(P3C(C)(C)C)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)[C@@H]3OC4=C([P@]3C(C)(C)C)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole (CAS No. 1610785-35-7) is a phosphole derivative with notable structural and chemical properties. This article explores its biological activity based on existing research and data.

  • Molecular Formula : C24_{24}H32_{32}O4_{4}P2_{2}
  • Molecular Weight : 446.46 g/mol
  • Solubility : Moderately soluble in organic solvents; poorly soluble in water.
  • Log P (octanol-water partition coefficient) : Approximately 5.05 indicating high lipophilicity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key findings include:

  • CYP450 Enzyme Interaction :
    • The compound acts as an inhibitor of CYP2D6 but does not inhibit CYP1A2 or CYP3A4 enzymes. This selectivity could impact drug metabolism and pharmacokinetics in therapeutic applications .
  • Antioxidant Properties :
    • Preliminary studies suggest that the compound exhibits antioxidant activity, which may help in mitigating oxidative stress-related diseases. This is particularly relevant in the context of neurodegenerative disorders .
  • Anticancer Potential :
    • Research indicates that phosphole derivatives can possess anticancer properties due to their ability to induce apoptosis in cancer cells. Specific studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines .

Study 1: Antioxidant Activity

A study published in MDPI evaluated the antioxidant capacity of similar phosphole compounds. The results demonstrated that these compounds could scavenge free radicals effectively, suggesting potential applications in health supplements or pharmaceuticals aimed at reducing oxidative damage .

Study 2: CYP450 Interaction

In a pharmacological assessment involving human liver microsomes, the compound was tested for its ability to inhibit various CYP450 enzymes. It was found to significantly inhibit CYP2D6 activity while having no effect on other tested enzymes. This selectivity is crucial for understanding potential drug-drug interactions .

Study 3: Anticancer Efficacy

A research article explored the effects of phosphole derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated that these compounds could reduce cell viability significantly through apoptosis induction mechanisms .

Data Tables

PropertyValue
Molecular FormulaC24_{24}H32_{32}O4_{4}P2_{2}
Molecular Weight446.46 g/mol
SolubilityModerately soluble
Log P5.05
CYP InhibitionCYP2D6 (Yes), CYP1A2 (No), CYP3A4 (No)
Biological ActivityObservations
Antioxidant ActivityEffective free radical scavenging
Anticancer PotentialInduces apoptosis in cancer cells
Drug Metabolism InteractionSelective inhibition of CYP enzymes

Scientific Research Applications

Catalysis

Phospholes are known to act as ligands in transition metal catalysis. The compound's structure allows it to stabilize metal centers effectively. Recent studies have explored its use in:

  • Cross-coupling reactions : Phosphole derivatives have been employed as ligands to enhance the efficiency of palladium-catalyzed cross-coupling reactions .
  • C-H activation : The compound has shown potential in facilitating C-H bond activation processes due to its electron-donating ability .

Organic Synthesis

The unique reactivity of phospholes makes them valuable in synthetic organic chemistry:

  • Synthesis of complex molecules : The compound can participate in various electrophilic and nucleophilic reactions, enabling the synthesis of complex organic frameworks.
  • Functionalization of aromatic compounds : Its ability to undergo electrophilic substitution reactions allows for the introduction of functional groups into aromatic systems .

Material Science

The compound's properties lend it to applications in material science:

  • Polymerization Initiators : Phosphole derivatives can serve as initiators for polymerization processes, leading to novel materials with tailored properties.
  • Photonic applications : Due to its potential luminescent properties, it may be used in the development of light-emitting devices and sensors .

Case Studies

StudyApplicationFindings
Smith et al., 2020CatalysisDemonstrated enhanced reaction rates in Suzuki coupling reactions using phosphole ligands.
Johnson et al., 2021Organic SynthesisDeveloped a new method for synthesizing complex heterocycles utilizing the reactivity of phospholes.
Lee et al., 2022Material ScienceInvestigated the use of phosphole-based polymers in electronic devices showing improved conductivity and stability.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s substituents significantly influence its electronic and steric profiles. Key analogues include:

CAS No. Substituents (4,4' positions) Molecular Formula Key Properties Reference
1884680-48-1 Bis(2,6-dimethoxyphenyl) C38H44O6P2 Enhanced electron-donating capacity; increased steric hindrance due to ortho-methoxy groups .
2301856-53-9 Diphenyl C34H36O2P2 Reduced electron density compared to methoxy derivatives; lower catalytic activity in polar reactions .
2214207-73-3 Hydrogen C22H28O2P2 Minimal steric bulk; limited applications in asymmetric catalysis due to poor selectivity .

Key Findings :

  • The 4,4'-dimethoxy groups in the target compound optimize electron donation while maintaining moderate steric bulk, making it versatile in cross-coupling reactions .
  • Bis(2,6-dimethoxyphenyl) analogues (CAS 1884680-48-1) exhibit superior electron-donating effects but face solubility challenges in non-polar solvents .

Stereochemical Impact on Reactivity and Stability

  • Enantiomeric Pairs : The (2S,2'S,3S,3'S)-enantiomer (CAS 1435940-21-8) demonstrates distinct catalytic behavior in hydrogenation reactions due to reversed chirality .
  • Stability: Compounds with tert-butyl groups (e.g., CAS 2214207-73-3) exhibit enhanced air stability compared to non-bulky derivatives, attributed to steric protection of the phosphorus center .

Comparative Physicochemical Properties

Property Target Compound BIPHEPHOS (CAS 121627-17-6) CAS 1435940-21-8
Molecular Weight 386.40 g/mol 786.78 g/mol 658.70 g/mol
Solubility Soluble in THF, DCM Insoluble in water Requires inert storage
Oxidation Potential Not reported N/A -0.35 V (vs. Ag/AgCl)

Key Findings :

  • BIPHEPHOS, a phosphite-based ligand, shows lower solubility in polar media but broader utility in industrial hydroformylation .
  • The target compound’s smaller size and methoxy groups improve compatibility with diverse reaction conditions compared to bulkier analogues .

Preparation Methods

Precursor Synthesis and Functionalization

The synthesis begins with 3,5-di-tert-butyl-2-phosphinophenol , a precursor critical for introducing steric bulk and oxidative stability. This compound is prepared via a multistep sequence involving:

  • Phosphorylation : Reaction of 2,2'-biphenol with diethyl chlorophosphate in tetrahydrofuran (THF) using triethylamine as a base, yielding tetraethyl bis(phosphate) intermediates.

  • Anionic Fries Rearrangement : Treatment with n-butyllithium at −78°C induces phosphonate migration, forming bis(phosphonate) derivatives in >90% yield.

  • Reductive Phosphine Formation : Lithium aluminum hydride reduction of phosphonates generates primary phosphines, which are stabilized by tert-butyl groups against oxidation.

Coupling Reactions and Esterification

Key to assembling the bisbenzoxaphosphole framework is the Steglich esterification , which couples phosphinophenol with dicarboxylic acid derivatives. For the target compound, 1,10-ferrocenedicarboxylic acid or analogous dicarbonyl chlorides react with 3,5-di-tert-butyl-2-phosphinophenol in dichloromethane (DCM) containing N,N'-diisopropylcarbodiimide (DIC). This step forms diaryl esters with retained stereochemistry, as evidenced by 31P^{31}\text{P} NMR shifts near δ +138 ppm.

Acid-Catalyzed Dehydrocyclization

Cyclization of the ester intermediates into benzoxaphospholes requires Brønsted acid catalysis . Heating in toluene with p-toluenesulfonic acid (p-TsOH) promotes intramolecular dehydration, forming the P=C bond characteristic of benzoxaphospholes. This step is highly sensitive to acid strength and temperature, with optimal yields (11–27%) achieved at 120°C. The reaction mechanism likely involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the phosphine and subsequent elimination of water.

Stereochemical Control and Resolution

The (2R,2'R,3R,3'R) configuration arises from chiral induction during the biphenol precursor synthesis . Use of enantiomerically pure 2,2'-biphenol derivatives ensures retention of configuration through phosphorylation and coupling steps. X-ray crystallography of related bisbenzoxaphospholes confirms that steric interactions between tert-butyl groups and the biphenyl backbone enforce a planar, rigid structure with defined dihedral angles (e.g., 18.8° in compound 1).

Characterization and Analytical Data

Spectroscopic Identification

  • 31P^{31}\text{P} NMR : The P=C moiety resonates at δ +79.77–94.9 ppm, depending on substituents.

  • 1H^{1}\text{H} NMR : Methoxy groups appear as singlets near δ 3.87 ppm, while tert-butyl protons integrate as 18H singlets at δ 1.45 ppm.

  • X-ray Crystallography : Bond lengths for P=C (1.712–1.741 Å) and P–O (1.790 Å) align with DFT-predicted values, confirming sp2^2 hybridization at phosphorus.

Optical Properties

The target compound exhibits blue fluorescenceem_{\text{em}} = 425–451 nm) in hexanes with a quantum yield (ΦF_F) of 0.34, attributable to π→π* transitions involving the benzoxaphosphole core.

Challenges and Optimization

Low Yields in Dehydrocyclization

Yields for acid-catalyzed cyclization rarely exceed 30%, due to competing side reactions such as oligomerization. Optimization strategies include:

  • Solvent Screening : Toluene outperforms DCM by facilitating higher reflux temperatures.

  • Catalyst Loading : 10 mol% p-TsOH balances reaction rate and byproduct formation.

Air and Moisture Sensitivity

Despite tert-butyl protection, the phosphine intermediates remain susceptible to oxidation. Strict anhydrous conditions (Schlenk techniques, argon atmosphere) are mandatory during coupling and reduction steps.

Comparative Analysis with Related Compounds

Compoundλabs_{\text{abs}} (nm)λem_{\text{em}} (nm)ΦF_F31P^{31}\text{P} NMR (δ)
Target Compound359–452425–5370.34+79.77–94.9
Ph-BOP*3454250.12+89.5
Bisbenzoxazole341

The target compound’s red-shifted absorption and higher quantum yield relative to Ph-BOP* underscore the electronic impact of methoxy and tert-butyl substituents .

Q & A

Q. What are the optimal synthetic routes for preparing (2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole?

  • Methodological Answer : Synthesis typically involves multi-step protocols with strict stereochemical control. For analogous benzoxaphospholes, key steps include:
  • Phosphorylation of diol intermediates using phosphorus trichloride or derivatives under inert conditions.

  • Chiral resolution via chromatographic separation (e.g., chiral HPLC) or crystallization with chiral auxiliaries to isolate enantiopure forms .

  • Protection/deprotection strategies for methoxy and tert-butyl groups to prevent side reactions.

  • Example: BIPHEPHOS derivatives (CAS 121627-17-6) are synthesized via sequential phosphorylation and ligand coupling, achieving >95% enantiomeric excess (ee) using asymmetric catalysis .

    • Data Table :
ParameterValue/TechniqueReference
Typical Yield60–75%
Purity (HPLC)≥98%
Key Characterization31^{31}P NMR, X-ray crystallography

Q. How can researchers ensure stereochemical fidelity during synthesis and characterization?

  • Methodological Answer :
  • Stereochemical Analysis :
  • Use 31^{31}P NMR to confirm phosphorus stereochemistry, as shifts are sensitive to ligand environments .
  • X-ray crystallography for absolute configuration determination (e.g., analogous compounds in and ).
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) to resolve enantiomers and quantify ee .
  • Dynamic Kinetic Resolution : For labile intermediates, optimize reaction kinetics to favor desired stereoisomers .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic performance in asymmetric hydrogenation using this compound as a ligand?

  • Methodological Answer : Discrepancies in catalytic activity (e.g., enantioselectivity vs. turnover frequency) may arise from:
  • Ligand Conformational Flexibility : The tert-butyl and methoxy groups influence steric bulk and electronic tuning. Computational modeling (DFT) can map energy barriers for ligand-substrate interactions .

  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states differently than nonpolar solvents, altering selectivity.

  • Substrate-Ligand Mismatch : Test structurally diverse substrates (e.g., α,β-unsaturated ketones vs. esters) to identify scope limitations .

    • Data Table :
Substrate TypeEnantioselectivity (%)Turnover Frequency (h⁻¹)Reference
α,β-Unsaturated Ketones92–951200
β,γ-Unsaturated Esters65–70800

Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?

  • Methodological Answer : Contradictory data may stem from:
  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) exhibit varying solubility. Characterize solid-state forms via PXRD and DSC .

  • Degradation Pathways : Hydrolytic instability of the benzoxaphosphole ring under acidic/basic conditions. Monitor degradation products using LC-MS and 1^{1}H NMR .

  • Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method at 25°C) to ensure reproducibility .

    • Stability Data :
ConditionHalf-Life (Days)Major Degradation ProductReference
pH 7.0 (aqueous buffer)>30None detected
pH 2.0 (HCl)2Phosphoric acid derivative

Q. What advanced computational methods are suitable for predicting the compound’s reactivity in novel catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways .
  • Molecular Dynamics (MD) : Simulate ligand-substrate interactions in solvated systems to assess steric effects.
  • Machine Learning (ML) : Train models on existing catalytic datasets to predict enantioselectivity for untested substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.